molecular formula C11H16Cl2N4 B2484793 4-(Piperazin-1-yl)-1H-indazole dihydrochloride CAS No. 2408970-95-4

4-(Piperazin-1-yl)-1H-indazole dihydrochloride

Cat. No.: B2484793
CAS No.: 2408970-95-4
M. Wt: 275.18
InChI Key: WRIXPJKYXZJXEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Piperazin-1-yl)-1H-indazole dihydrochloride is a useful research compound. Its molecular formula is C11H16Cl2N4 and its molecular weight is 275.18. The purity is usually 95%.
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Scientific Research Applications

Medicinal Chemistry Applications

Piperazine-1-yl-1H-indazole derivatives, including 4-(Piperazin-1-yl)-1H-indazole dihydrochloride, are crucial in medicinal chemistry. The synthesis of such compounds involves efficient processes, and their structures are often confirmed through spectral analysis. Docking studies are also conducted to understand their potential medicinal applications (Balaraju, Kalyani, & Laxminarayana, 2019).

Convergent, Stereoselective Synthesis

Research on CGRP (calcitonin gene-related peptide) receptor inhibitors includes the synthesis of hydrochloride salts of compounds related to 4-(Piperazin-1-yl)-1H-indazole. These syntheses are often convergent, stereoselective, and economical, demonstrating the potential for large-scale production (Cann et al., 2012).

Metabolism-Dependent Mutagenicity Studies

Studies on metabolism-dependent mutagenicity of compounds containing a piperazinyl indazole motif, such as this compound, reveal important insights. These studies show that certain compounds can undergo P450-mediated metabolic reactions, which might be linked to their mutagenic potential (Chen et al., 2006).

Synthesis and Pharmacological Evaluation

The synthesis and pharmacological evaluation of derivatives of 1H-indazole, including 4-(Piperazin-1-yl)-1H-indazole, are explored for various potential applications. This includes assessing the compounds’ affinity to different receptors, which is key in drug development (Kossakowski, Bielenica, Struga, & Kozioł, 2008).

Antifungal Activity

Research into the antifungal activities of triazole compounds with (4-substituted-piperazine)-1-yl as side chains includes studies on derivatives of 4-(Piperazin-1-yl)-1H-indazole. These studies typically involve the synthesis of various compounds and testing their minimum inhibitory concentrations against different fungi (Ye Guang-ming, 2005).

Development of High Affinity Ligands

Compounds like 3-(1-piperazinyl)-4,5-dihydro-1H-benzo[g]indazoles, closely related to this compound, are developed as high affinity ligands for specific receptors. These compounds often display selectivity over ion channels, demonstrating their potential in targeted therapies (Collins et al., 1998).

Antitumor Activity

Some derivatives of 4-(Piperazin-1-yl)-1H-indazole have been investigated for their antitumor activities. These studies often involve green synthesis methods and evaluation against various tumor cells to understand their efficacy and potential as antitumor agents (Ding et al., 2016).

Mechanism of Action

Properties

IUPAC Name

4-piperazin-1-yl-1H-indazole;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4.2ClH/c1-2-10-9(8-13-14-10)11(3-1)15-6-4-12-5-7-15;;/h1-3,8,12H,4-7H2,(H,13,14);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRIXPJKYXZJXEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC=CC3=C2C=NN3.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.